

Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) with ML349

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Compound of Interest

Compound Name: ML349

Cat. No.: B609148

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML349 is a potent, selective, and reversible inhibitor of acyl-protein thioesterase 2 (APT2), also known as lysophospholipase 2 (LYPLA2).[1][2][3] This small molecule has emerged as a valuable chemical probe for studying the biological functions of APT2 and its role in the dynamic post-translational modification of proteins via S-palmitoylation.[1][4] Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes within complex biological systems.[5][6][7][8][9] **ML349** is particularly well-suited for competitive ABPP experiments, enabling the investigation of APT2 engagement and the identification of novel substrates and downstream signaling pathways.[10]

S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, plays a critical role in regulating protein trafficking, localization, and signaling.[1][4][11] APTs, including APT1 and APT2, reverse this process by removing the palmitate group.[1][4] The isoform-selective inhibition of APT2 by **ML349** allows for the specific interrogation of its role in cellular processes, such as the signaling of oncogenic proteins like Ras.[1][11]

These application notes provide detailed protocols for the use of **ML349** in ABPP experiments, along with key quantitative data and visualizations to facilitate its use in research and drug development.

Quantitative Data for ML349

The following tables summarize the key quantitative parameters of **ML349**, demonstrating its potency and selectivity for APT2/LYPLA2.

Table 1: Inhibitory Potency of **ML349**

Target Enzyme	Parameter	Value	Reference
Acyl Protein Thioesterase 2 (APT2)	K _i	120 ± 20 nM	[2]
Lysophospholipase 2 (LYPLA2)	IC ₅₀	144 nM	[2][3]
His-tagged APT2 (HEK293T derived)	IC ₅₀	1.1 µM	[2]

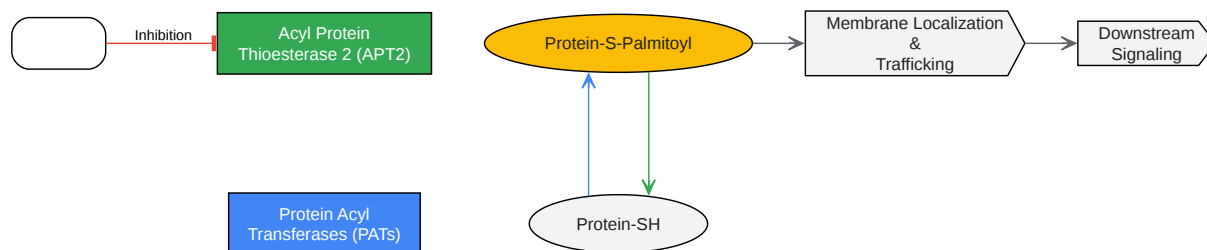
Table 2: Selectivity of **ML349**

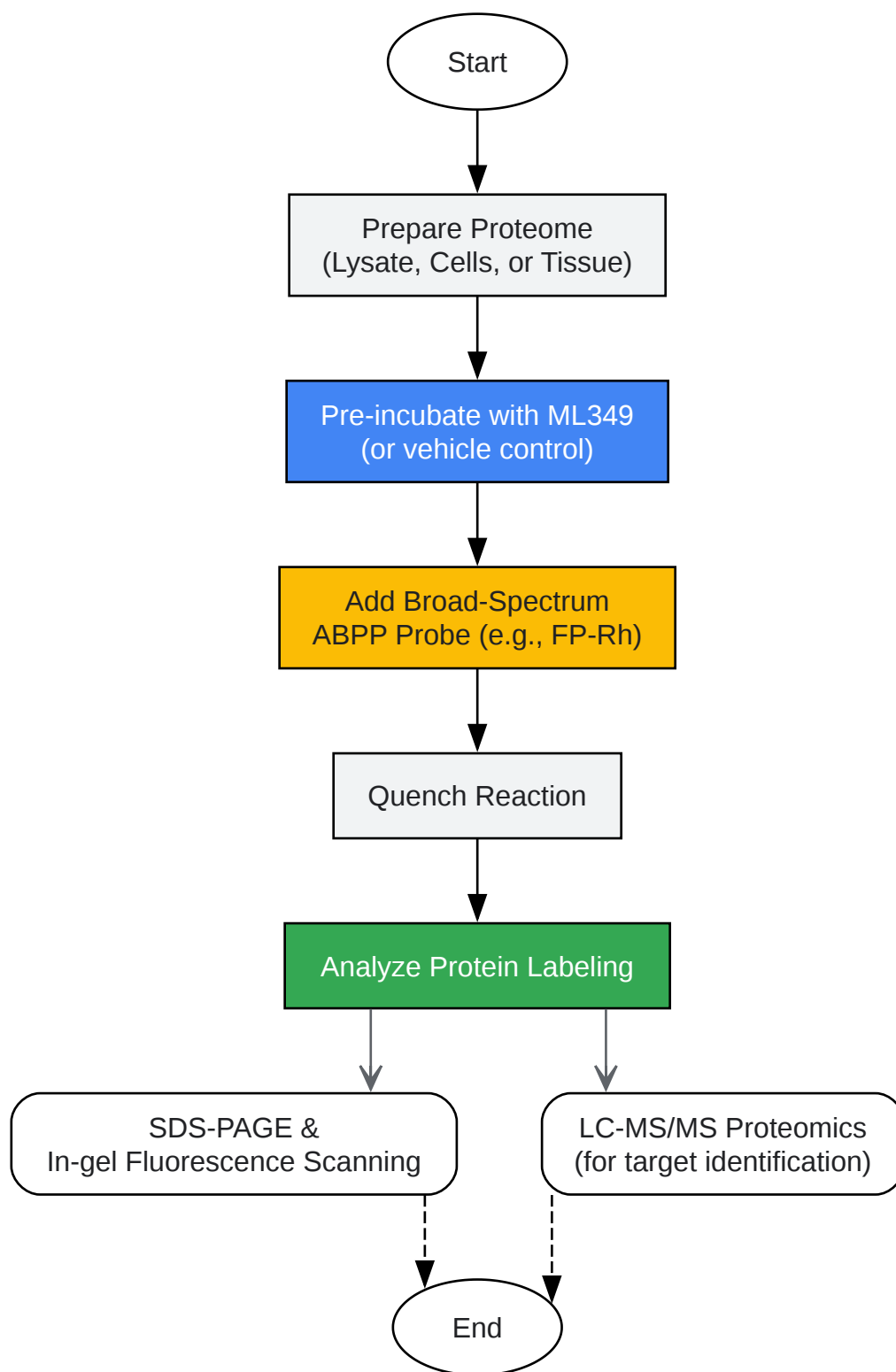
Target Enzyme	Parameter	Value	Reference
Acyl Protein Thioesterase 1 (APT1)	K _i	>10,000 nM	[2]
Lysophospholipase 1 (LYPLA1)	IC ₅₀	>3,000 nM	[2][3]
Other Serine Hydrolases	Selectivity	>20-fold vs. LYPLA1 and ~20 other SHs	[10]

Signaling Pathway

The primary signaling pathway influenced by **ML349** is the regulation of protein S-palmitoylation. By inhibiting APT2, **ML349** prevents the depalmitoylation of substrate proteins, thereby affecting their membrane association, trafficking, and downstream signaling. A key

example is the Ras signaling pathway, where palmitoylation is essential for its oncogenic activity.





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- To cite this document: BenchChem. [Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) with ML349]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609148#activity-based-protein-profiling-abpp-with-ml349]

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